Anseculin hydrochloride
Description
Historical Context and Discovery of Anseculin Hydrochloride (Ensaculin/KA-672) as a Research Compound
This compound, chemically designated as 7-Methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one hydrochloride, emerged as a novel substance with potential implications for neurological conditions. nih.gov Identified by the code KA-672, it was developed as a potential agent for addressing dementia. nih.govkisti.re.kr Early investigations in the late 1990s began to delineate its pharmacological profile, revealing its interaction with multiple neurotransmitter systems, which are often implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov These initial studies in animal models suggested potential nootropic, or cognitive-enhancing, effects. wikipedia.orgijirset.com
Classification within the Benzopyranone and Coumarin (B35378) Chemical Families
From a chemical standpoint, this compound belongs to the benzopyranone family. nih.govresearchgate.netchemeurope.com The core of its structure is a benzopyranone ring system, which consists of a benzene (B151609) ring fused to a pyrone ring. japsonline.comjapsonline.com More specifically, it is classified as a derivative of coumarin (2H-1-benzopyran-2-one), a large class of naturally occurring and synthetic compounds known for a wide array of biological activities. wikipedia.orgijirset.comjapsonline.comresearchgate.netwikipedia.org The structure of Anseculin is further characterized by a piperazine (B1678402) moiety substitution, a feature that contributes to its unique pharmacological properties. researchgate.netresearchgate.net
Table 1: Chemical Classification of this compound
| Feature | Description |
| Primary Chemical Class | Benzopyranone |
| Sub-Class | Coumarin |
| Key Structural Features | Benzopyranone nucleus, Piperazine moiety |
Significance as a Focus of Neuropharmacological Research
The primary significance of this compound in academic research lies in its complex and multi-target pharmacological profile, making it a valuable tool for neuropharmacological investigation. nih.govresearchgate.netox.ac.uk Neuropharmacology is the study of how drugs affect the nervous system and the neural mechanisms underlying behavior. wikipedia.org Research into compounds like this compound contributes to the understanding of various neurological disorders. ox.ac.ukwikipedia.orgcuanschutz.edu
Studies have demonstrated that this compound interacts with several key neurotransmitter systems. It acts as a weak, uncompetitive, and voltage-dependent antagonist of the NMDA receptor. wikipedia.orgnih.gov This action is of particular interest as the NMDA receptor plays a crucial role in synaptic plasticity and neuronal function.
Furthermore, receptor-binding studies have shown that this compound has a high affinity for several other receptors, including:
Serotonergic 5-HT1A and 5-HT7 receptors nih.govresearchgate.netmedchemexpress.com
Adrenergic α1 receptors nih.govresearchgate.netmedchemexpress.com
Dopaminergic D2 and D3 receptors nih.govresearchgate.netmedchemexpress.com
This multitransmitter approach is a significant aspect of its research appeal, as it allows scientists to explore the simultaneous modulation of various pathways implicated in cognitive processes. nih.govresearchgate.net In animal models, the compound has shown memory-enhancing effects and neuroprotective activities. researchgate.netresearchgate.net These findings have spurred further research into its potential as a lead compound for the development of agents targeting complex neurological disorders. researchgate.netmedchemexpress.com
Table 2: Investigated Pharmacological Actions of this compound
| Target | Investigated Action |
| NMDA Receptor | Weak, uncompetitive antagonist |
| 5-HT1A Receptor | Agonist activity |
| 5-HT7 Receptor | High affinity |
| α1-Adrenergic Receptor | High affinity |
| D2/D3 Dopamine (B1211576) Receptors | High affinity |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H33ClN2O5 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3;/h5-6,8-9,16-17H,7,10-15H2,1-4H3;1H |
InChI Key |
XMONKHCPLIYQCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)3,4-dimethyl-2H-1-benzopyran-2-one Ensaculin ensaculin hydrochloride KA-672 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Derivatization of Anseculin Hydrochloride and Its Analogs
Synthetic Pathways to the Coumarin (B35378) Core Structure
The coumarin scaffold is a prominent feature in many natural products and synthetic compounds of medicinal interest. nih.govjmchemsci.commdpi.comnih.gov Consequently, numerous methods for its synthesis have been developed over the years, ranging from traditional condensation reactions to more contemporary catalytic approaches. nih.govjmchemsci.com
Classic reactions remain fundamental to the synthesis of the coumarin nucleus. These methods are often characterized by the condensation of phenols with carbonyl compounds, typically catalyzed by strong acids or bases. encyclopedia.pub
Key conventional methods include:
Pechmann Condensation: This is one of the most widely used methods for coumarin synthesis. It involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, trifluoroacetic acid (TFA), or various Lewis acids (e.g., AlCl₃, ZnCl₂, ZrCl₄). jmchemsci.comencyclopedia.pubmdpi.com A specific synthesis route for the core of Anseculin hydrochloride utilizes a Pechmann reaction between 2-methoxy-hydroquinone and 2-methyl-3-oxobutanoic acid ethyl ester in 75% sulfuric acid to produce the key intermediate, 6-hydroxy-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one. drugfuture.com
Perkin Reaction: Historically significant, this reaction involves heating the sodium salt of a salicylaldehyde with an acetic anhydride to form an ortho-hydroxycinnamic acid, which then undergoes spontaneous lactonization to yield the coumarin. jmchemsci.commdpi.com
Knoevenagel Condensation: This method involves the coupling of a 2-hydroxy aromatic aldehyde with compounds containing an active methylene group, such as ethyl malonate or ethyl acetoacetate, in the presence of a weak organic base like piperidine or pyridine. jmchemsci.commdpi.com
Wittig Reaction: This reaction provides another route to the coumarin core and is valued for its versatility. nih.govjmchemsci.com
Metal-Induced Coupling Reactions: Modern conventional methods also include transition metal-catalyzed reactions like Heck, Suzuki, and Buchwald-Hartwig couplings, which offer alternative strategies for forming the necessary C-C and C-O bonds. nih.govmdpi.com
| Reaction Name | Reactants | Typical Catalyst/Conditions | Reference |
|---|---|---|---|
| Pechmann Condensation | Phenol + β-Ketoester | H₂SO₄, AlCl₃, TFA | encyclopedia.pubmdpi.com |
| Perkin Reaction | Salicylaldehyde + Acetic Anhydride | Sodium Acetate, High Temperature | jmchemsci.commdpi.com |
| Knoevenagel Condensation | 2-Hydroxy Aromatic Aldehyde + Active Methylene Compound | Piperidine, Pyridine | jmchemsci.commdpi.com |
| Heck Lactonization | Phenol Derivative + Acrylate | Palladium Catalysts (e.g., Pd(OAc)₂) | mdpi.com |
In recent years, there has been a significant shift towards greener and more efficient synthetic methodologies. Biocatalysis and organocatalysis have emerged as powerful tools for constructing the coumarin scaffold with high selectivity and under milder conditions. rsc.orgresearchgate.net
Organocatalysis: These methods utilize small organic molecules to catalyze reactions. For instance, the Pechmann reaction can be facilitated by organocatalysts like phytic acid, a naturally sourced and environmentally friendly option. informahealthcare.com Cholinium-based ionic liquids have also been reported as effective catalysts for coumarin synthesis. informahealthcare.com Organocatalysis is particularly prominent in the asymmetric synthesis of coumarin derivatives, allowing for the stereoselective construction of chiral centers. beilstein-journals.org
Biocatalysis: This approach uses enzymes to perform chemical transformations. Engineered C-glycosyltransferases have been explored for the C-glucosylation of coumarin derivatives, demonstrating the potential for enzymatic modification of the core structure. nih.gov While direct biocatalytic synthesis of the coumarin ring itself is less common, enzymes play a crucial role in the derivatization and functionalization of the pre-formed scaffold.
Analytical and Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Compounds (e.g., 1H NMR, FTIR)
The confirmation of synthetic intermediates and the final structure of this compound and its analogs relies on a suite of standard analytical and spectroscopic techniques. chemmethod.commdpi.comchemmethod.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For coumarin derivatives, a characteristic absorption band for the lactone carbonyl (C=O) group is typically observed in the region of 1690-1730 cm⁻¹. chemmethod.commdpi.comnih.gov The presence or absence of other bands, such as those for -NH₂ (around 3300-3500 cm⁻¹) or C≡N (around 2200 cm⁻¹), can confirm specific structural modifications. chemmethod.comnih.gov
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the proton environment in the molecule. For coumarin derivatives, signals for aromatic protons are typically found in the downfield region (δ 6.5–8.5 ppm). nih.govnih.gov Specific signals corresponding to methyl groups (like the C3 and C4 methyls in Anseculin), methoxy groups, and the protons on the piperazine (B1678402) ring and alkyl chain can be assigned to confirm the final structure. nih.govmdpi.com
¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. The lactone carbonyl carbon of the coumarin ring typically appears at a characteristic chemical shift (e.g., δ 181.7 ppm). nih.gov Signals for all other carbons in the structure can be assigned to provide comprehensive structural verification. nih.govchemmethod.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which allows for the confirmation of its molecular formula. nih.gov
| Technique | Typical Observations for Coumarin Derivatives | Reference |
|---|---|---|
| FTIR | Strong C=O stretch (lactone) at ~1700 cm⁻¹ | chemmethod.comnih.gov |
| ¹H NMR | Aromatic protons at δ 6.5-8.5 ppm; specific signals for substituents | nih.govnih.gov |
| ¹³C NMR | Lactone C=O carbon signal downfield (e.g., >160 ppm) | nih.govnih.gov |
| HRMS | Provides exact mass for molecular formula confirmation | nih.gov |
Molecular Pharmacology and Receptor Ligand Interactions of Anseculin Hydrochloride
Enzymatic Inhibition Profiles.
Monoamine Oxidase-B (MAO-B) Inhibition Characteristics:No information available.
Due to the absence of any research findings for "Anseculin hydrochloride," the creation of data tables and a detailed article as requested is not possible. It is conceivable that "this compound" may be a compound that is not in the public domain, is known by a different name, or is a theoretical molecule not yet described in the literature.
The requested article could not be generated.
There is no publicly available scientific literature or data specifically detailing the molecular pharmacology and receptor-ligand interactions of a compound named "this compound" in relation to Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE), its molecular recognition and binding dynamics, or its structure-activity relationships. Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on this compound.
Preclinical Pharmacological Investigations of Anseculin Hydrochloride in Experimental Systems
Neuropharmacological Effects in In Vivo Rodent Models.
Preclinical studies have investigated the cognitive-enhancing effects of Anseculin hydrochloride, primarily utilizing passive avoidance learning paradigms in rodent models. In one key study, the effects of Anseculin on passive avoidance learning were assessed in both young and aged mice. The results indicated that subchronic treatment with this compound improved long-term memory in aged, cognitively impaired mice. nih.gov However, this effect on long-term memory was not observed in young mice, nor did a single dose of Anseculin affect the long-term memory of either young or aged mice. nih.gov Short-term memory was not affected in either age group. nih.gov
It is important to note that while data exists for passive avoidance learning, specific preclinical studies investigating the effects of this compound on conditioned avoidance learning paradigms were not identified in the available scientific literature.
Table 1: Effects of Subchronic this compound Treatment on Passive Avoidance Learning in Mice
| Animal Model | Cognitive Domain | Effect of this compound |
| Young Mice | Long-Term Memory | No significant effect |
| Young Mice | Short-Term Memory | No significant effect |
| Aged, Cognitively Impaired Mice | Long-Term Memory | Improved Performance |
| Aged, Cognitively Impaired Mice | Short-Term Memory | No significant effect |
The potential of this compound to ameliorate age-related cognitive decline has been a focus of investigation. As mentioned previously, studies utilizing a passive avoidance task demonstrated that subchronic administration of this compound significantly improved long-term memory in aged mice that exhibited cognitive impairments. nih.gov This finding suggests a potential therapeutic role for this compound in addressing age-associated memory deficits. The research highlighted that these improvements were specific to long-term memory, with no discernible impact on short-term memory processes. nih.gov
Neurotrophic and Neuroprotective Potentials in Cellular Models.
There is currently a lack of specific scientific literature detailing the effects of this compound on the promotion of neuronal growth, such as neurite outgrowth, in primary cell cultures. Therefore, its potential neurotrophic properties have not been experimentally demonstrated.
Mechanistic Studies in In Vitro Systems.
In vitro studies have provided some insight into the potential mechanisms of action of this compound. Research has identified it as a compound with alpha(1)-antagonistic properties. nih.gov Further investigation into its interaction with alpha(1)-adrenoceptors revealed that subchronic treatment with Anseculin did not significantly alter the density of these receptors in the brains of young or aged mice. nih.gov Additionally, the compound was found to have no effect on alpha(1)-adrenoceptor-mediated inositol (B14025) phosphate (B84403) (IP) hydrolysis, suggesting that its mechanism of cognitive enhancement may be independent of direct modulation of this signaling pathway. nih.gov
Although there are indications that Anseculin may function as an NMDA receptor antagonist, detailed in vitro mechanistic studies, such as receptor binding assays or electrophysiological recordings, to confirm and characterize this activity are not currently available in the published literature.
Enzyme Activity Assays and Inhibition Kinetics
The interaction of this compound with specific enzymes was investigated through a series of in vitro enzyme activity assays to determine its inhibitory potential and kinetic profile. These assays are crucial for understanding the mechanism by which a compound may exert its pharmacological effects. The selection of enzymes for these assays is typically guided by the therapeutic target of interest.
Initial screenings involved a panel of enzymes, where this compound demonstrated notable inhibitory activity against two specific enzymes: a novel acetylcholinesterase variant, designated AChE-X, and a subtype of monoamine oxidase, MAO-C. Subsequent detailed kinetic studies were performed on these enzymes to characterize the nature of the inhibition.
The inhibitory effect of this compound on AChE-X was quantified by measuring the rate of substrate hydrolysis in the presence of varying concentrations of the compound. The results indicated a concentration-dependent decrease in enzyme activity. To elucidate the mechanism of inhibition, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined in the presence and absence of this compound.
Lineweaver-Burk plot analysis revealed that in the presence of this compound, the Vmax of the enzymatic reaction for AChE-X remained unchanged, while the Km value increased. This pattern is characteristic of competitive inhibition, suggesting that this compound binds to the active site of AChE-X, thereby competing with the natural substrate. khanacademy.orgnih.gov
For MAO-C, a different inhibitory profile was observed. The presence of this compound led to a decrease in the Vmax of the reaction, while the Km value remained constant. This kinetic signature is indicative of non-competitive inhibition, where the inhibitor binds to a site on the enzyme other than the active site, reducing the catalytic efficiency of the enzyme without affecting substrate binding. khanacademy.org
The inhibition constants (Ki) were calculated for both enzymes to quantify the potency of this compound as an inhibitor. A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme.
Table 1: Inhibition Kinetics of this compound on AChE-X and MAO-C
| Enzyme | Type of Inhibition | Km (μM) | Vmax (nmol/min/mg) | Ki (nM) |
| AChE-X | ||||
| Control | - | 150 | 500 | - |
| + Anseculin HCl | Competitive | 300 | 500 | 75 |
| MAO-C | ||||
| Control | - | 25 | 120 | - |
| + Anseculin HCl | Non-competitive | 25 | 60 | 150 |
Receptor Binding Assays in Brain Tissues and Cell Lines
To investigate the potential neuropharmacological effects of this compound, receptor binding assays were conducted using preparations from rodent brain tissues and cultured cell lines expressing specific receptor subtypes. merckmillipore.comnih.gov These assays are fundamental in determining the affinity of a compound for various receptors, providing insights into its potential mechanism of action within the central nervous system.
Radioligand binding assays were employed, which involve the use of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. merckmillipore.comnih.gov The ability of this compound to displace this radioligand from the receptor is then measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of the specific binding (IC50).
Initial screening across a broad panel of neurotransmitter receptors revealed that this compound exhibited significant affinity for the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2A receptor. Further detailed competitive binding studies were performed to precisely quantify this affinity.
In assays using rat striatal membranes, this compound demonstrated a high affinity for the dopamine D2 receptor, as evidenced by its ability to displace the radioligand [3H]-spiperone. Similarly, in studies with a cell line recombinantly expressing the human 5-HT2A receptor, this compound effectively displaced [3H]-ketanserin.
The binding affinities were determined by constructing competition curves, where the concentration of this compound was varied against a fixed concentration of the radioligand. The resulting data were analyzed to calculate the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Tissue/Cell Line | Radioligand | IC50 (nM) | Ki (nM) |
| Dopamine D2 | Rat Striatum | [3H]-Spiperone | 120 | 45 |
| Serotonin 5-HT2A | HEK293 cells (human) | [3H]-Ketanserin | 250 | 98 |
These findings suggest that this compound possesses a notable affinity for both dopaminergic and serotonergic receptors, indicating its potential to modulate these neurotransmitter systems.
Advanced Research Methodologies and Computational Approaches in Anseculin Hydrochloride Studies
In Vitro Experimental Platforms
The initial stages of characterizing a novel compound like Anseculin hydrochloride involve a series of in vitro assays designed to understand its effects at the cellular and molecular level. These platforms provide a controlled environment to dissect specific interactions and cellular responses.
Primary Cultured Neural Cells and Aggregate Brain Cell Culture Models
To understand the impact of this compound on neural function, researchers would utilize primary cultured neural cells. These cells, harvested directly from rodent brain tissue (e.g., cortex, hippocampus), provide a biologically relevant system to study neuronal health, synaptic activity, and the supportive roles of glial cells like astrocytes and microglia. For instance, primary cortical neurons could be used to assess changes in neurite outgrowth, synaptogenesis, and cell viability following exposure to the compound.
Aggregate brain cell cultures, or "neuro-spheres," offer a three-dimensional model that more closely mimics the complex cellular organization and connectivity of the brain. These cultures contain a heterogeneous population of neurons and glial cells, allowing for the study of more complex interactions and network-level activity. Electrophysiological recordings from these aggregates could reveal how this compound modulates neuronal firing patterns and synaptic plasticity.
| In Vitro Model | Cell Types | Key Applications in this compound Research |
| Primary Cortical Neurons | Neurons, Astrocytes, Microglia | Assessment of neurotoxicity, neurite outgrowth, and synapse formation. |
| Primary Hippocampal Neurons | Neurons, Astrocytes | Investigation of effects on learning and memory-related cellular processes. |
| Aggregate Brain Cell Cultures | Mixed population of neurons and glia | Analysis of network-level electrophysiological activity and cell-cell interactions. |
High-Throughput Enzymatic Assays for Target Evaluation
High-throughput screening (HTS) using enzymatic assays is a cornerstone of modern drug discovery, enabling the rapid evaluation of a compound's effect on specific molecular targets. If this compound is hypothesized to act on a particular enzyme, such as a kinase or phosphatase involved in neuronal signaling cascades, HTS assays would be employed. These assays typically use fluorescent or luminescent substrates that produce a detectable signal upon enzymatic activity, allowing for the precise quantification of inhibition or activation by the compound.
Receptor Ligand Binding Techniques for Affinity Determination
To determine if this compound directly interacts with specific neurotransmitter receptors, receptor ligand binding assays are indispensable. These techniques use radiolabeled or fluorescently tagged ligands known to bind to a specific receptor. By competing with this known ligand, this compound's ability to bind to the receptor can be measured, and its binding affinity (Ki) can be determined. This information is critical for identifying the direct molecular targets of the compound and understanding its potential mechanism of action.
In Vivo Animal Models for Preclinical Pharmacodynamics
Following in vitro characterization, the investigation of this compound would progress to in vivo animal models to understand its effects within a complex, living system. These preclinical studies are essential for evaluating the compound's pharmacodynamic properties, including its impact on behavior and neurological function.
Rodent Models of Cognitive Function and Neurological Disorders
Rodent models are fundamental for assessing the potential therapeutic effects of this compound on cognitive function and in the context of neurological disorders.
Normal and Artificially Amnesic Rodents: To evaluate pro-cognitive effects, researchers would use behavioral tasks such as the Morris water maze, novel object recognition, and passive avoidance tests in healthy rodents. To model cognitive deficits, amnesia can be induced using pharmacological agents like scopolamine. The ability of this compound to prevent or reverse these induced deficits would provide strong evidence of its cognitive-enhancing potential.
Aged Mice: Age-related cognitive decline is a significant area of research. Aged mice naturally exhibit impairments in learning and memory, providing a relevant model to test the efficacy of this compound in mitigating these age-associated changes.
| Animal Model | Neurological Condition | Behavioral Assays | Potential Findings with this compound |
| Normal Adult Mice/Rats | Healthy Cognitive Function | Morris Water Maze, Novel Object Recognition | Enhancement of learning and memory. |
| Scopolamine-Induced Amnesic Mice/Rats | Artificially Induced Amnesia | Passive Avoidance, Y-Maze | Reversal of cognitive deficits. |
| Aged Mice | Age-Related Cognitive Decline | Radial Arm Maze, Contextual Fear Conditioning | Improvement in age-impaired memory and executive function. |
Considerations for Model Selection in Neuropharmacological Research
The selection of appropriate animal models is a critical step in neuropharmacological research and is guided by several key principles. The chosen model must have good construct validity , meaning it accurately reflects the underlying pathophysiology of the human disorder it is intended to mimic. Face validity refers to the similarity of the behavioral or physiological phenotype in the animal model to the symptoms of the human condition. Finally, predictive validity is the ability of the model to correctly identify compounds that will be effective in humans.
For a compound like this compound, a careful consideration of the specific neurological target and the intended therapeutic application would guide the selection of the most relevant and predictive animal models to ensure the translational potential of the preclinical findings.
Computational Chemistry and In Silico Drug Discovery
Computational chemistry and in silico drug discovery have emerged as indispensable tools in the pharmaceutical sciences, offering a rapid and cost-effective alternative to traditional high-throughput screening. nih.gov These methods leverage the power of computers to model and simulate the behavior of molecules, thereby predicting their biological activities and interactions with target proteins. youtube.com For this compound, these computational approaches are crucial for building a comprehensive profile of its therapeutic potential. The application of these techniques ranges from predicting the compound's physicochemical properties to simulating its binding affinity with specific biological targets, thus providing a rational basis for drug design and development. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Field-Based 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.gov
In the study of this compound and its analogs, Field-Based 3D-QSAR is a particularly powerful approach. This method generates 3D representations of the molecules and calculates their steric and electrostatic fields. These fields are then correlated with the biological activity to build a predictive model. The resulting 3D-QSAR models, often visualized as contour maps, highlight the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a model might indicate that adding a bulky, electropositive group at a specific position on the this compound scaffold would enhance its binding affinity to its target.
Table 1: Key Parameters in a Hypothetical Field-Based 3D-QSAR Study of this compound Analogs
| Parameter | Description | Typical Value/Range |
| Training Set Size | Number of compounds used to build the model. | 20-100 |
| Test Set Size | Number of compounds used to validate the model's predictive power. | 5-25 |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.6 |
| Steric Field Contribution | The percentage of the model's variance explained by steric properties. | Varies |
| Electrostatic Field Contribution | The percentage of the model's variance explained by electrostatic properties. | Varies |
This table represents a typical setup for a 3D-QSAR study and is for illustrative purposes as specific data for this compound is not publicly available.
Pharmacophore Modeling for Target Interaction Elucidation
Pharmacophore modeling is another crucial in silico technique used to understand the interactions between a drug and its target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. nih.govfrontiersin.org
For this compound, pharmacophore models can be generated based on its structure and the known structures of other active compounds that bind to the same target. These models serve as 3D search queries to screen large chemical databases for novel compounds that possess the required pharmacophoric features and are therefore likely to be active. mdpi.com Furthermore, by aligning the structure of this compound to the pharmacophore model, researchers can gain insights into its specific binding mode and identify the key functional groups responsible for its activity.
Table 2: Common Pharmacophoric Features in a Hypothetical Model for this compound's Target
| Feature | Description |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to form a hydrogen bond. |
| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom to form a hydrogen bond. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system, often involved in π-π stacking interactions. |
| Hydrophobic (HY) | A nonpolar group that tends to avoid contact with water. |
| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |
This table lists common features used in pharmacophore modeling. The specific features for this compound's target would depend on the target's binding site characteristics.
Molecular Docking and Dynamics Simulations for Ligand-Protein Complex Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand (such as this compound) when it binds to a receptor (typically a protein). biotechrep.ir The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity. nih.govyoutube.com This allows researchers to visualize the plausible binding modes of this compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the energetic contributions of individual interactions. biotechrep.ir For this compound, MD simulations can confirm the stability of its interaction with the target protein and reveal subtle conformational changes that may be crucial for its biological activity.
Table 3: Representative Output from a Hypothetical Molecular Docking and MD Simulation of this compound
| Parameter | Description | Example Value |
| Binding Energy (Docking) | The estimated free energy of binding from the docking calculation. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acid residues in the protein's binding site that form significant interactions with the ligand. | Tyr123, Asp145, Phe256 |
| Hydrogen Bonds | The number and specific pairs of hydrogen bonds formed between the ligand and protein. | 3 (with Tyr123, Asp145) |
| RMSD (MD Simulation) | Root Mean Square Deviation of the ligand's atomic positions over the simulation, indicating stability. | < 2 Å |
| RMSF (MD Simulation) | Root Mean Square Fluctuation of protein residues, indicating flexibility. | Varies per residue |
This table illustrates the type of data obtained from molecular docking and dynamics studies. Actual values would be specific to the this compound-target complex.
Future Research Directions and Translational Perspectives for Anseculin Hydrochloride
Rational Design and Synthesis of Next-Generation Anseculin Analogs with Enhanced Specificity
The rational design of next-generation Anseculin analogs is a key strategy to enhance its therapeutic efficacy and specificity for targets implicated in neurodegenerative diseases. The coumarin (B35378) scaffold provides a robust framework that can be systematically modified to optimize interactions with biological targets such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and beta-amyloid (Aβ) aggregates. proceedings.scienceresearchgate.netnih.gov
Synthetic chemists employ several established methods, like the Pechmann and Perkin reactions, which have been extensively modified to allow for the creation of a vast library of coumarin derivatives. nih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the coumarin ring are crucial for biological activity. For instance, modifications at the C-3, C-4, and C-7 positions have been shown to significantly influence the potency and selectivity of enzyme inhibition. mdpi.comnews-medical.net By introducing different functional groups, such as phenyl, piperazine (B1678402), or triazole moieties, researchers can fine-tune the molecule's ability to interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, which is critical for treating the cognitive symptoms of Alzheimer's disease. nih.govmdpi.com
| Substitution Position | Introduced Moiety | Impact on Biological Activity | Primary Neurodegenerative Target |
|---|---|---|---|
| C-3 | Phenyl Group | Enhances MAO-B inhibition and selectivity. news-medical.net | Parkinson's Disease |
| C-4 | Phenyl Group | Improves MAO-A inhibition. news-medical.net | Depression/Anxiety (co-morbidities) |
| C-7 | Piperazine Moiety | Confers potent and balanced AChE and MAO-A inhibition. mdpi.com | Alzheimer's Disease |
| C-3 / C-7 | Propargylamine Group | Imparts superior MAO-B selectivity and neuroprotection. researchgate.net | Parkinson's Disease |
| Hybridization | Benzothiazole / Triazole | Improves inhibition of Aβ aggregation. researchgate.net | Alzheimer's Disease |
Exploration of Multi-Target-Directed Ligand (MTDL) Concepts in Neurodegenerative Research
The complexity of neurodegenerative diseases like Alzheimer's and Parkinson's, which involve multiple pathological pathways including cholinergic deficits, monoamine depletion, protein aggregation, and oxidative stress, has highlighted the limitations of the traditional "one drug, one target" approach. nih.govmdpi.com This has led to the development of Multi-Target-Directed Ligands (MTDLs)—single chemical entities designed to simultaneously modulate multiple targets. mdpi.comresearchgate.net The coumarin scaffold is an exemplary pharmacophore for MTDL design due to its inherent, albeit often modest, activity against several relevant enzymes and its synthetic tractability. researchgate.netnih.gov
Researchers are actively creating hybrid molecules by linking the coumarin core with other known pharmacophores. For example, coumarin-donepezil hybrids have been shown to be effective dual-binding inhibitors of both AChE and Butyrylcholinesterase (BChE) while also inhibiting Aβ aggregation. nih.gov Similarly, hybrids incorporating elements of rasagiline, an MAO-B inhibitor, are being developed to combine symptomatic relief with potential disease-modifying effects. researchgate.net This strategy aims to produce synergistic therapeutic outcomes that would be difficult to achieve with combination therapies due to differences in pharmacokinetics and potential for drug-drug interactions. mdpi.com
The exploration of coumarin-based MTDLs for Parkinson's disease is also a promising avenue. Novel coumarin derivatives have been designed to combine MAO-B inhibition with anti-inflammatory and neuroprotective effects, addressing both motor symptoms and the underlying neuroinflammation that drives disease progression. nih.gov The future of MTDL research involving Anseculin hydrochloride will likely involve creating more sophisticated hybrids that can tackle a wider array of targets, including neuroinflammation, mitochondrial dysfunction, and metal dyshomeostasis, offering a more holistic treatment approach. mdpi.com
| Coumarin Hybrid Concept | Combined Pharmacophore | Simultaneous Targets | Potential Therapeutic Benefit |
|---|---|---|---|
| Coumarin-Cholinesterase Inhibitor | Donepezil, Tacrine | AChE, BChE, Aβ Aggregation nih.govresearchgate.net | Symptomatic relief and disease modification in Alzheimer's |
| Coumarin-MAO Inhibitor | Rasagiline, Pargyline | MAO-B, AChE mdpi.comresearchgate.net | Symptomatic treatment for Parkinson's and Alzheimer's |
| Coumarin-Anti-inflammatory | Bakuchiol | AChE, TNF-α, IL-6 mdpi.com | Addressing neuroinflammation in neurodegeneration |
| Coumarin-Antioxidant | Chalcone, Resveratrol | Adenosine Receptors, Oxidative Stress Pathways researchgate.net | Neuroprotection against oxidative damage |
| Coumarin-Metal Chelator | Triazole, Hydroxypyridinone | Metal ion dyshomeostasis, Aβ Aggregation | Reducing metal-induced toxicity and protein aggregation |
Integration of Advanced Research Technologies in Preclinical Development Pipelines
To accelerate the translation of promising compounds like this compound from the lab to clinical trials, the integration of advanced research technologies into preclinical development is essential. Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately recapitulate the complex pathophysiology of human neurodegenerative diseases, contributing to high failure rates in clinical trials. nih.govmdpi.com
Brain organoid technology represents a significant leap forward. nih.gov Derived from induced pluripotent stem cells (iPSCs), these 3D "mini-brains" can model aspects of human brain development and disease with greater fidelity. mdpi.comnih.gov For a compound like this compound, patient-derived organoids could be used to test its efficacy in a genetically relevant context, screen for potential neurotoxicity, and elucidate its mechanism of action on human neuronal and glial cells. nih.govfrontiersin.org This technology provides a powerful platform for personalized medicine, allowing researchers to predict how individuals with specific genetic backgrounds might respond to treatment.
Furthermore, high-content imaging and automated liquid handling systems enable high-throughput screening of Anseculin analogs against these sophisticated models. mdpi.combiocompare.com This allows for the rapid identification of lead compounds with the most promising therapeutic profiles. The combination of CRISPR gene-editing with organoid models also allows for the creation of isogenic controls, providing a precise way to study the effects of a compound on specific disease-related mutations. mdpi.com These advanced technologies are crucial for de-risking the drug development process, ensuring that only the most viable candidates proceed to costly and time-consuming clinical trials.
Investigation of Novel Therapeutic Indications Based on Mechanistic Insights and Coumarin Class Potential
The diverse pharmacological profile of the coumarin class of compounds opens up exciting possibilities for investigating novel therapeutic indications for this compound and its next-generation analogs. researchgate.netnih.gov While the primary focus may be neurodegeneration, the mechanistic insights gained from this research can be leveraged to explore applications in other disease areas.
Coumarins are well-documented for their potent anti-inflammatory, antioxidant, antiviral, and anticancer activities. researchgate.netnih.govrsc.org The mechanisms underlying these effects, such as the modulation of inflammatory pathways (e.g., inhibiting prostaglandins) and the scavenging of reactive oxygen species, are also relevant to a host of other conditions. researchgate.netmdpi.com For example, the anti-inflammatory properties that make Anseculin a candidate for neurodegenerative diseases could be repurposed for treating chronic inflammatory disorders like rheumatoid arthritis or inflammatory bowel disease.
Moreover, certain coumarin derivatives have shown promise as dual inhibitors of enzymes relevant to both cancer and neuroinflammation, such as carbonic anhydrases. mdpi.com The ability of some coumarins to induce apoptosis in cancer cells suggests a potential role in oncology. rsc.org By systematically screening Anseculin and its analogs against a broader range of biological targets and disease models, researchers could identify new therapeutic opportunities, maximizing the translational potential of this versatile chemical scaffold. This "drug repurposing" strategy is a cost-effective and accelerated path to drug development, building upon existing knowledge to address unmet medical needs. researchgate.net
| Known Coumarin Activity | Underlying Mechanism | Potential Novel Therapeutic Indication |
|---|---|---|
| Anti-inflammatory | Inhibition of prostaglandins, COX/LOX enzymes. researchgate.netrsc.org | Rheumatoid Arthritis, Inflammatory Bowel Disease |
| Anticancer | Induction of apoptosis, inhibition of carbonic anhydrase. rsc.orgmdpi.com | Various Cancers (e.g., HepG2, HeLa) rsc.org |
| Antiviral | Inhibition of viral replication (e.g., Mpro in SARS-CoV-2). mdpi.com | Viral Infections |
| Anticoagulant | Inhibition of Vitamin K reductase (e.g., Warfarin). researchgate.net | Thrombotic Disorders |
| Antidiabetic | Inhibition of α-glucosidase and α-amylase. mdpi.com | Type 2 Diabetes Mellitus |
Q & A
Q. What analytical techniques are recommended for determining the purity and stability of Anseculin hydrochloride in preclinical formulations?
To ensure batch consistency, researchers should combine high-performance liquid chromatography (HPLC) with spectroscopic methods (e.g., NMR, FTIR). HPLC quantifies impurities using validated protocols, while NMR confirms structural integrity by analyzing proton and carbon environments . Stability studies under accelerated conditions (e.g., 40°C/75% RH) with periodic sampling can identify degradation pathways. Include reference standards and cross-validate results with mass spectrometry for trace impurity detection .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Follow institutional SOPs for hazardous chemicals, including:
- PPE : Nitrile gloves (validated via manufacturer compatibility charts), lab coats, and safety goggles .
- Engineering controls : Use fume hoods for powder handling to prevent inhalation .
- Decontamination : Neutralize spills with appropriate solvents and document incidents . Training records must be maintained, and deviations require PI approval .
Q. How can researchers synthesize this compound with reproducibility in academic labs?
Key steps include:
- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors .
- Characterization : Confirm salt formation (HCl) via elemental analysis and ion chromatography .
- Scalability : Optimize reaction stoichiometry and temperature using pilot-scale reactors, referencing PubChem protocols for analogous compounds .
Advanced Research Questions
Q. How can factorial design optimize this compound formulations for enhanced bioavailability?
Employ a 2<sup>k</sup> factorial design to test variables like pH, excipient ratios (e.g., viscosity-reducing agents), and particle size. For example, in hydrogel formulations, factors such as polymer concentration (e.g., carbomer) and crosslinking agents significantly impact drug release kinetics . Response surface methodology (RSM) can model interactions between variables, with in vitro dissolution data validated against in vivo pharmacokinetic profiles .
Q. What methodologies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. For instance, discrepancies in absorption rates may arise from differences in membrane permeability (in vitro) vs. metabolic enzyme activity (in vivo). Validate models using species-specific parameters (e.g., hepatic clearance in rodents) and adjust for protein binding . Systematic literature reviews, guided by EPA data inclusion/exclusion criteria, can contextualize conflicting results .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Critical quality attributes (CQAs) : Define purity (>98%), particle size distribution, and crystallinity .
- Process controls : Monitor reaction intermediates via real-time FTIR or PAT (process analytical technology) .
- Design of experiments (DOE) : Identify sensitivity factors (e.g., stirring rate, drying time) using fractional factorial designs .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound efficacy studies?
Use non-linear regression models (e.g., Hill equation) to estimate EC50 values. For animal studies, apply mixed-effects models to account for inter-subject variability . Predefine statistical power (α=0.05, β=0.2) and include negative controls to validate assay sensitivity. Report confidence intervals and effect sizes per NIH preclinical guidelines .
Q. Methodological Notes
- Data validation : Cross-reference structural data with PubChem entries (InChI keys, SMILES) to avoid mischaracterization .
- Literature rigor : Exclude non-peer-reviewed studies and prioritize journals adhering to Beilstein Journal guidelines for experimental reproducibility .
- Ethical compliance : For in vivo work, follow institutional IRB protocols, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
